molecular formula C3H3ClO B146887 Acryloyl chloride CAS No. 814-68-6

Acryloyl chloride

Cat. No. B146887
Key on ui cas rn: 814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Patent
US04096182

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl
Name
Quantity
45 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand over night
DISTILLATION
Type
DISTILLATION
Details
Thereafter it is distilled at about 20 torrs

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)Cl
Name
Type
product
Smiles
C(C=C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04096182

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl
Name
Quantity
45 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand over night
DISTILLATION
Type
DISTILLATION
Details
Thereafter it is distilled at about 20 torrs

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)Cl
Name
Type
product
Smiles
C(C=C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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